molecular formula C11H14N2O6S B2778890 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid CAS No. 536726-22-4

4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid

Cat. No. B2778890
CAS RN: 536726-22-4
M. Wt: 302.3
InChI Key: RVYQYWOSKUJJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, also known as NS1619, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to a class of chemicals known as potassium channel openers, which have been shown to have a variety of beneficial effects on the body.

Scientific Research Applications

1. Synthesis and Derivative Formation

  • Arylsulfimide Polymers : The synthesis of derivatives of 4-nitro- and 4-amino-1,2-benzene-disulfonic acid, including compounds related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, is explored for developing arylsulfimide polymers (D′alelio, Giza, & Feigl, 1969).

2. Reactions in Aqueous Solutions

  • Reactivity in Alkaline Conditions : Studies on 2-aminophenylsulfonylacetic acid and similar sulfones have been conducted to understand their reactivity and product formation in dilute sodium hydroxide solutions, which is relevant to understanding the behavior of compounds like 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid (Shaw & Miller, 1970).

3. Hydrogen Bond Studies

  • Intramolecular Hydrogen Bonds : Research into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are structurally related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, provides insights into the formation of intra- and intermolecular hydrogen bonds in these types of compounds (Romero & Margarita, 2008).

4. Synthesis of Non-Natural Amino Acids

  • Derivatives of Amino Acids : The synthesis of novel nonproteinogenic amino acids, including derivatives of 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, highlights the potential of these compounds in creating new amino acid derivatives for various applications (Monteiro, Kołomańska, & Suárez, 2010).

5. Applications in Dyeing

  • Acid Dyes in Solvents : Studies on the spectrophotometric properties and dyeing applications of acid dyes based on compounds structurally related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid provide insights into its potential use in the dyeing of natural and synthetic polymers (Hosseinnezhad, Khosravi, Gharanjig, & Moradian, 2017).

6. Pharmaceutical Intermediates

  • Removal of Undesired Isomers : The use of sulfonation to remove undesired isomers in the synthesis of pharmaceutical intermediates, such as 4,4-Bis(4-fluorophenyl) butanoic acid, demonstrates a process relevant to handling similar compounds (Fan, 1990).

7. Synthesis of Indolizidines

  • Preparation of Indolizidines : The synthesis of indolizidines using the dianion of 4-(phenylsulfonyl)butanoic acid (related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid) demonstrates its use in creating complex organic structures (Kiddle, Green, & Thompson, 1995).

8. Electrochemical Studies

  • Radical Anion Behavior : Electrochemical reduction studies on aryl sulfones with strongly electron-withdrawing substituents provide insights into the radical anion behavior of related compounds, informing potential applications in electrochemistry (Pilard, Fourets, Simonet, Klein, & Peters, 2001).

properties

IUPAC Name

4-(4-methylsulfonyl-2-nitroanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-20(18,19)8-4-5-9(10(7-8)13(16)17)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYQYWOSKUJJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid

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